Mansonone D
Overview
Description
Mansonone D is a type of naphthoquinone, specifically 1,5,8-trimethyl-1,2-dihydrobenzoebenzofuran-6,7-dione . It is a natural substance and extractive .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that derivatives of Mansonone G were successfully synthesized . The synthesis of these derivatives could provide insights into the potential synthesis methods for this compound.Molecular Structure Analysis
The molecular structure of this compound is determined based on NMR data and CD spectroscopy . Its molecular weight is 242.27418000 and its formula is C15 H14 O3 .Physical and Chemical Properties Analysis
This compound is soluble in water, with a solubility of 7.63 mg/L at 25 °C . Its boiling point is estimated to be 421.20 °C at 760.00 mm Hg, and its flash point is estimated to be 189.40 °C .Scientific Research Applications
Enhanced Solubility and Anticancer Potential
Mansonone G, a compound related to Mansonone D, has shown promising anticancer effects on various malignancies. However, its poor solubility limited its practical applications. Research by Mahalapbutr et al. (2019) focused on enhancing the water solubility and anticancer activity of Mansonone G by complexation with beta-cyclodextrin and its derivatives. This approach significantly increased the cytotoxic effect on lung cancer cells, suggesting a potential pathway for enhancing the efficacy of Mansonone-related compounds in cancer treatment (Mahalapbutr et al., 2019).
Antimalarial and Antibacterial Activity
This compound, isolated from a freshwater fungus, displayed notable antimalarial activity against Plasmodium falciparum, as reported by Yoiprommarat et al. (2019). It exhibited an IC50 value of 0.55 μg/mL, indicating its potential as an antimalarial agent. Additionally, this study also highlighted this compound's antibacterial activity against Bacillus cereus, providing insights into its broad-spectrum antimicrobial properties (Yoiprommarat et al., 2019).
Antimicrobial, Herbicidal, and Antifeedant Activities
Mongkol & Chavasiri (2016) explored the antimicrobial, herbicidal, and antifeedant activities of Mansonone E, another related compound to this compound. They found that Mansonone E exhibited significant antibacterial activity against Xanthomonas oryzae and showed herbicidal activity against various plants. This study suggests the potential of Mansonone-related compounds in agricultural pathogen management and as natural pesticides (Mongkol & Chavasiri, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,5,8-trimethyl-1,2-dihydrobenzo[e][1]benzofuran-6,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-5,9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSSAVPMIKCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965143 | |
Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-86-8 | |
Record name | Mansonone D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.